
Palmitylphenoxybenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Palmitylphenoxybenzene is an organic compound that belongs to the class of alkylbenzenes It consists of a benzene ring substituted with a phenoxy group and a palmityl (hexadecanoyl) chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Palmitylphenoxybenzene typically involves the reaction of phenol with palmityl chloride in the presence of a base, such as sodium hydroxide, to form palmitylphenol. This intermediate is then reacted with benzene in the presence of a catalyst, such as aluminum chloride, to yield this compound. The reaction conditions often include elevated temperatures and controlled environments to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and efficient separation techniques to isolate the final product. The use of continuous flow reactors and automated systems enhances the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Palmitylphenoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are used for halogenation and nitration reactions, respectively.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and alkanes.
Substitution: Halogenated and nitrated derivatives of this compound.
科学的研究の応用
Palmitylphenoxybenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential role in biological systems and interactions with cellular components.
Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.
作用機序
The mechanism of action of Palmitylphenoxybenzene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, altering their fluidity and permeability. It may also interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Phenoxybenzene: Lacks the palmityl chain, resulting in different chemical properties and applications.
Alkylphenols: Compounds with shorter alkyl chains, exhibiting different physical and chemical properties.
Uniqueness
Palmitylphenoxybenzene is unique due to the presence of both the phenoxy group and the long palmityl chain. This combination imparts distinct chemical properties, such as increased hydrophobicity and specific reactivity patterns, making it valuable for specialized applications in various fields.
特性
CAS番号 |
68459-89-2 |
|---|---|
分子式 |
C28H42O |
分子量 |
394.6 g/mol |
IUPAC名 |
1-hexadecyl-4-phenoxybenzene |
InChI |
InChI=1S/C28H42O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-26-22-24-28(25-23-26)29-27-20-17-15-18-21-27/h15,17-18,20-25H,2-14,16,19H2,1H3 |
InChIキー |
WXHGASSSHSIGJY-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCCCC1=CC=C(C=C1)OC2=CC=CC=C2 |
物理的記述 |
Liquid |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-Nitrophenyl)benzo[H]chromen-4-one](/img/structure/B14479081.png)

![2-[2-(Dibutylamino)ethoxy]ethanol;phosphoric acid](/img/structure/B14479089.png)

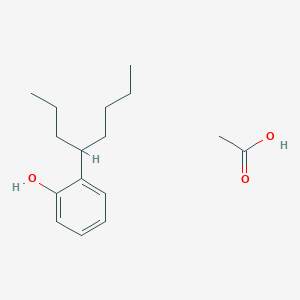
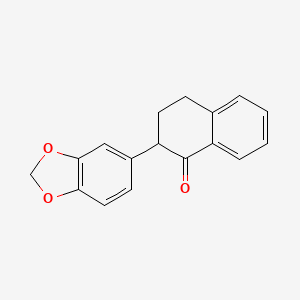
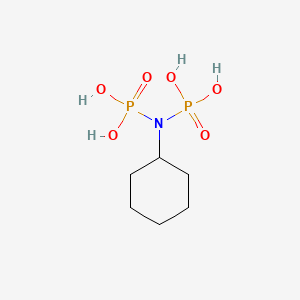
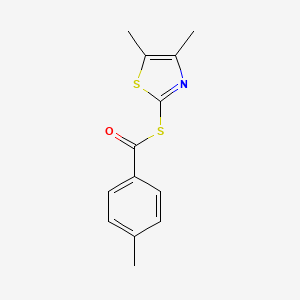
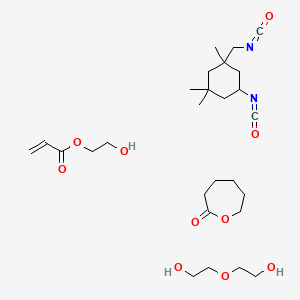
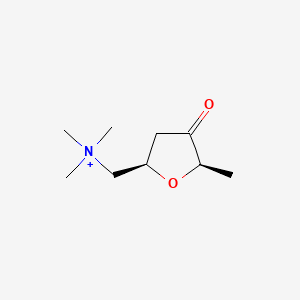
![2-{[(Tricos-22-en-1-yl)oxy]methyl}oxirane](/img/structure/B14479142.png)
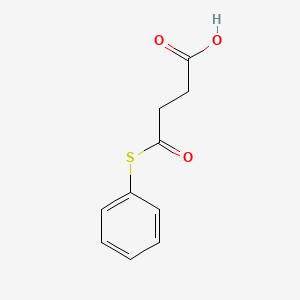
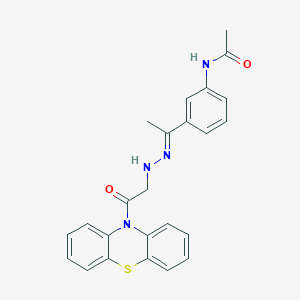
![1,5,5,8-Tetramethyl-12-thiabicyclo[9.1.0]dodeca-3,7-diene](/img/structure/B14479163.png)
